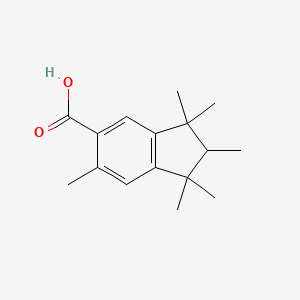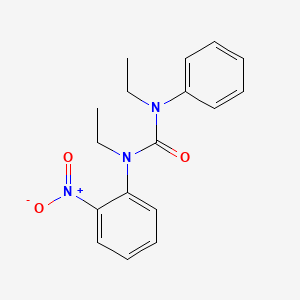
N,N'-Diethyl-N-(2-nitrophenyl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of both nitrophenyl and phenyl groups attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea typically involves the reaction of N,N’-diethylurea with 2-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: N,N’-diethylurea is prepared by reacting diethylamine with phosgene.
Step 2: The prepared N,N’-diethylurea is then reacted with 2-nitroaniline in the presence of a catalyst such as triethylamine.
Step 3: The reaction mixture is heated to a specific temperature (usually around 80-100°C) for several hours to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as a solvent.
Major Products Formed
Reduction: N,N’-Diethyl-N-(2-aminophenyl)-N’-phenylurea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Diethylamine, aniline, carbon dioxide.
Scientific Research Applications
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce nitrophenyl and phenyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diethyl-N-(4-nitrophenyl)-N’-phenylurea: Similar structure but with the nitro group at the 4-position.
N,N’-Diethyl-N-(2,4-dinitrophenyl)-N’-phenylurea: Contains an additional nitro group at the 4-position.
N,N’-Diethyl-N-(2-nitrophenyl)-N’-methylurea: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea is unique due to the specific positioning of the nitro group at the 2-position, which can influence its reactivity and interaction with molecular targets. This positional specificity can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
64181-79-9 |
|---|---|
Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1,3-diethyl-1-(2-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C17H19N3O3/c1-3-18(14-10-6-5-7-11-14)17(21)19(4-2)15-12-8-9-13-16(15)20(22)23/h5-13H,3-4H2,1-2H3 |
InChI Key |
GCTCMNPRTASRSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)
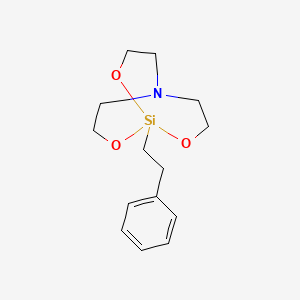
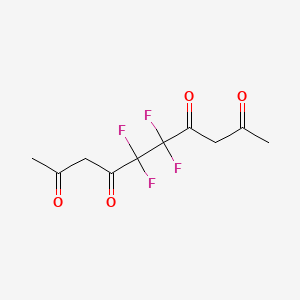
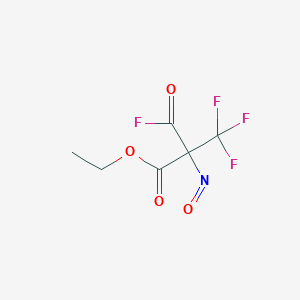
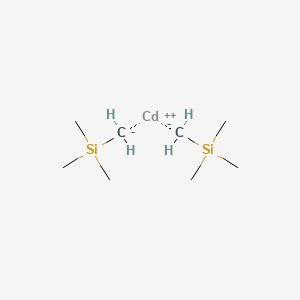
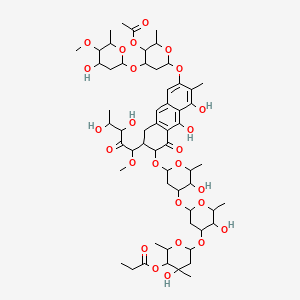
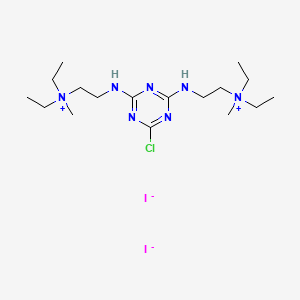
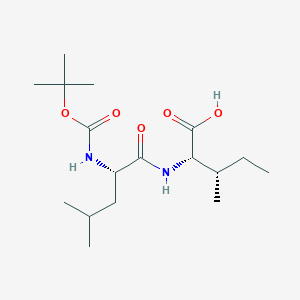
![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)
